molecular formula C9H8N2O3S B2903311 (R)-Desmethyldesferrithiocin CAS No. 81744-98-1

(R)-Desmethyldesferrithiocin

Cat. No. B2903311
CAS RN: 81744-98-1
M. Wt: 224.23
InChI Key: TZIBMXCYUYRNRT-YFKPBYRVSA-N
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Description

(R)-Desmethyldesferrithiocin (DMPT) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a derivative of desferrithiocin, a natural product that is produced by certain microorganisms. DMPT has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Complexation and Interaction Studies

Complexation of Thorium(IV) with Desmethyldesferrithiocin Desmethyldesferrithiocin (DMDFT) has been examined for its potential in complexing with thorium (Th(IV)). The complexation was meticulously investigated using various techniques such as potentiometry, spectrophotometry, and NMR. It was discovered that DMDFT forms a complex with Th(IV) by involving its phenolate oxygen, thiazoline nitrogen, and carboxylate group, suggesting potential applications in fields like radiochemistry (Rao, Choppin, & Bergeron, 2000).

Antineoplastic Potential

Desferrithiocin as a Potent Antineoplastic Agent Desferrithiocin (DFT) has shown promise in the field of cancer research. It was found to be a potent inhibitor of hepatocellular carcinoma cell (HCC) proliferation. The study highlighted that DFT acts possibly by depriving the cells of iron or inactivating essential iron pools, making it a potential candidate for further investigation as an antineoplastic agent (Kicic, Chua, & Baker, 2002).

Structural Modification and Toxicity Reduction

Substituent Effects on Desferrithiocin Research has been conducted to reduce the toxicity of desferrithiocin (DFT) by altering its structure. Modifications such as removal of the aromatic nitrogen and introduction of hydroxyl groups or polyether fragments significantly reduced renal toxicity while preserving the compound's iron-clearing properties, paving the way for its safer use (Bergeron et al., 2012).

Enantioselective Barrier in Iron Chelation

Enantioselective Barrier Promoted by Desazadesferrithiocin Analogs The study of enantiomeric pairs of analogs of desferrithiocin, specifically (+)-(S)- and (-)-(R)-4'-Hydroxydesazadesferrithiocin, demonstrated the significance of enantioselectivity in iron chelation. The research indicated that the (+)-(S)-enantiomer is a more efficient deferration agent compared to the (-)-(R)-enantiomer, offering insights into the enantioselective properties of these compounds in medical applications (Bergeron et al., 2003).

properties

IUPAC Name

(4R)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-6-2-1-3-10-7(6)8-11-5(4-15-8)9(13)14/h1-3,5,12H,4H2,(H,13,14)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIBMXCYUYRNRT-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=C(C=CC=N2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(S1)C2=C(C=CC=N2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Desmethyldesferrithiocin

Citations

For This Compound
4
Citations
RJ Bergeron, M Wollenweber… - Journal of medicinal …, 1994 - ACS Publications
DFT (2)(¿ 1/2= 8.74 h), and desazadesmethyl-DFT (3)(¿ 1/2= 31.7 h) were shown to open principally to the thiol amides with trace amounts of the corresponding thioesters,< 2%. The …
Number of citations: 41 pubs.acs.org
RJ Bergeron, J Wiegand… - Annals of the New …, 1998 - Wiley Online Library
The iron clearance properties, toxicity, and pharmacokinetics of (R)‐ and (S)‐desmethyldesferrithiocin (DMDFT) are described. The studies were performed in rodent and primate …
Number of citations: 24 nyaspubs.onlinelibrary.wiley.com
RJ Bergeron, CZ Liu, JS McManis… - Journal of medicinal …, 1994 - ACS Publications
The (S)-desferrithiocin (DFT) skeleton is shown to be a useful pharmacophore on which to design orally effective iron chelators. While the study clearly indicates that formal reduction of …
Number of citations: 71 pubs.acs.org
RJ Bergeron, J Wiegand, WR Weimar… - Journal of medicinal …, 1999 - ACS Publications
Further structure−activity studies of desferrithiocin analogues are carried out. (S)-Desazadesmethyldesferrithiocin, 2-(2-hydroxyphenyl)-Δ 2 -thiazoline-4(S)-carboxylic acid, serves as …
Number of citations: 94 pubs.acs.org

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